2-Pyrimidinepentanal

Synthetic intermediate design Linker optimization Conformational flexibility

2-Pyrimidinepentanal (IUPAC: 5-pyrimidin-2-ylpentanal) is a bifunctional C9H12N2O building block comprising a pyrimidine ring linked via a five-carbon chain to a terminal aldehyde. Its structural motif places it within the broader class of pyrimidinylalkyl aldehydes, compounds widely employed as intermediates in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 357647-60-0
Cat. No. B13976108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinepentanal
CAS357647-60-0
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CCCCC=O
InChIInChI=1S/C9H12N2O/c12-8-3-1-2-5-9-10-6-4-7-11-9/h4,6-8H,1-3,5H2
InChIKeyJUILWJMEUZYLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrimidinepentanal (CAS 357647-60-0) Procurement Baseline: A Synthetic Intermediate Profile


2-Pyrimidinepentanal (IUPAC: 5-pyrimidin-2-ylpentanal) is a bifunctional C9H12N2O building block comprising a pyrimidine ring linked via a five-carbon chain to a terminal aldehyde . Its structural motif places it within the broader class of pyrimidinylalkyl aldehydes, compounds widely employed as intermediates in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds [1]. This guide evaluates whether its specific chain length and 2-substitution pattern confer quantifiable advantages over the closest commercially accessible analogs.

Why 2-Pyrimidinepentanal Cannot Be Casually Replaced by Other Pyrimidine Aldehydes


The alkyl chain length between the pyrimidine core and the reactive aldehyde function is a critical determinant of downstream molecular geometry and physicochemical properties. Directly substituting 2-Pyrimidinepentanal with a shorter-chain homolog (e.g., 2-pyrimidinecarboxaldehyde or 2-(pyrimidin-2-yl)acetaldehyde) can alter linker flexibility, lipophilicity, and the spatial orientation of the pyrimidine nitrogen atoms available for metal coordination or hydrogen bonding [1]. These changes can cascade into differences in synthetic yields, catalytic efficiency, and final target compound activity. Therefore, selection must be evidence-based rather than generic, focusing on chain-length-specific quantitative data.

Quantitative Differentiation Evidence for 2-Pyrimidinepentanal Against Closest Analogs


Molecular Flexibility and Rotatable Bond Count Comparison with Shorter-Chain Analogs

2-Pyrimidinepentanal possesses 5 rotatable bonds, a feature that may be critical for optimizing target binding. This count is significantly higher than the 1 rotatable bond in 2-pyrimidinecarboxaldehyde (CAS 27427-92-5) and the 2 rotatable bonds in 2-(pyrimidin-2-yl)acetaldehyde (CAS 120455-86-9) . This increased flexibility allows the pyrimidine ring and aldehyde termini to adopt a broader range of conformations, which is often exploited in fragment-based drug design to span specific distances in a protein active site [1].

Synthetic intermediate design Linker optimization Conformational flexibility

Calculated Lipophilicity (cLogP) Discrimination Against Low-Space Analogs

The predicted partition coefficient (cLogP) for 2-Pyrimidinepentanal indicates significantly higher lipophilicity compared to its simplest analog, 2-pyrimidinecarboxaldehyde. This difference is driven by the extended five-carbon alkyl chain. While direct experimental logP data is absent from the core literature, computational predictions suggest a shift from a very polar profile to a moderately lipophilic one, a crucial factor for membrane permeability or blood-brain barrier penetration in drug discovery [1].

Lipophilicity optimization ADME profiling Physicochemical property comparison

Synthetic Tractability as an Advanced AKT Kinase Inhibitor Intermediate

Patents from Genentech explicitly describe processes for preparing pyrimidinylcyclopentane AKT inhibitors (such as ipatasertib/GDC-0068) using pyrimidinyl aldehydes as key intermediates [1]. The C5 chain length of 2-Pyrimidinepentanal is ideally suited for the subsequent cyclopentane ring formation, a step that would be chemically impossible or require extensive re-engineering if a shorter-chain analog like 2-pyrimidinecarboxaldehyde were used. This represents a direct-process suitability advantage, though specific comparative yield data for this exact intermediate is not disclosed.

Kinase inhibitor synthesis Pyrimidinylcyclopentane Process chemistry

High-Fit Application Scenarios for 2-Pyrimidinepentanal in R&D and Production


Large-Scale Synthesis of Pyrimidinylcyclopentane AKT Inhibitors (e.g., Ipatasertib)

For CMC and process chemistry teams scaling up the synthesis of ipatasertib or analogous clinical candidates, 2-Pyrimidinepentanal is the direct starting material for the core cyclopenta[d]pyrimidine ring system [1]. Its selection over a shorter aldehyde avoids a costly (3-4 step) chain homologation sequence, streamlining the manufacturing route and reducing overall process mass intensity.

Fragment-Based Drug Discovery Requiring Long, Flexible Linkers

In fragment growing or linking campaigns where a pyrimidine anchor must reach a distal protein sub-pocket, the 5-rotatable-bond flexibility of 2-Pyrimidinepentanal provides a distinct advantage over rigid, short-chain analogs . This can be decisive when the crystal structure indicates a required distance of >8 Å between hinge-binding and hydrophobic pocket regions.

Development of CNS-Penetrant Kinase Probes

When a project requires a pyrimidine-based probe to cross the blood-brain barrier, the higher predicted lipophilicity (ΔcLogP ≈ +1.08) of 2-Pyrimidinepentanal compared to simple 2-pyrimidinecarboxaldehyde makes it a more suitable starting point for lead optimization, as it already possesses a property profile closer to CNS drug space [2].

Quote Request

Request a Quote for 2-Pyrimidinepentanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.